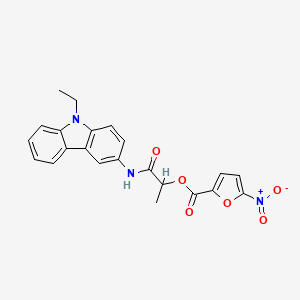
1-((9-Ethyl-9H-carbazol-3-yl)amino)-1-oxopropan-2-yl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-638459 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-furancarboxylic acid, which is then nitrated to form 5-nitro-2-furancarboxylic acid. This intermediate is then coupled with 9-ethyl-9H-carbazole-3-amine under specific reaction conditions to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
WAY-638459 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-638459 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of WAY-638459 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
WAY-638459 can be compared with other similar compounds, such as:
2-Furancarboxylic acid derivatives: These compounds share a similar core structure and may exhibit similar chemical and biological properties.
Carbazole derivatives: Compounds with a carbazole moiety may have comparable applications in chemistry and medicine.
The uniqueness of WAY-638459 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[1-[(9-ethylcarbazol-3-yl)amino]-1-oxopropan-2-yl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C22H19N3O6/c1-3-24-17-7-5-4-6-15(17)16-12-14(8-9-18(16)24)23-21(26)13(2)30-22(27)19-10-11-20(31-19)25(28)29/h4-13H,3H2,1-2H3,(H,23,26) |
InChI Key |
OMAOAUMYJAOSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C(C)OC(=O)C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


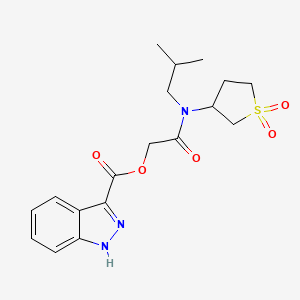
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B10801234.png)
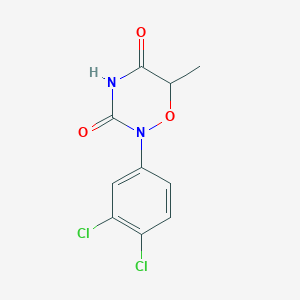
![6-Methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10801245.png)
![2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B10801247.png)
![2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate](/img/structure/B10801248.png)
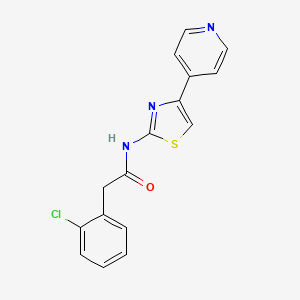
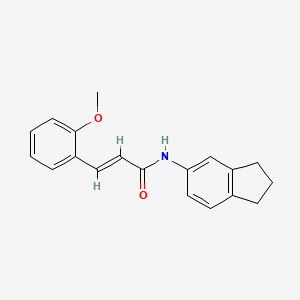
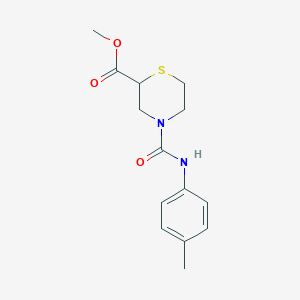
![N-(1H-Benzo[d]imidazol-2-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B10801279.png)

![2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
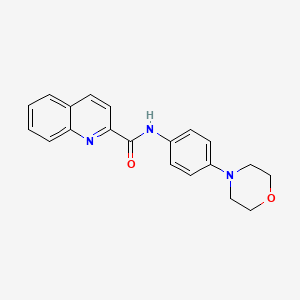
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
